molecular formula C10H19NO2 B8693927 1-Oxa-4-azaspiro[4.5]decane-4-ethanol CAS No. 2359-11-7

1-Oxa-4-azaspiro[4.5]decane-4-ethanol

Cat. No.: B8693927
CAS No.: 2359-11-7
M. Wt: 185.26 g/mol
InChI Key: DLCNHYLWGIBPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocycles, which are characterized by two rings connected through a single common atom, are increasingly utilized in drug discovery. nih.gov Their inherent structural features offer distinct advantages over more traditional, often planar, aromatic systems. tandfonline.com

A primary advantage of incorporating spirocyclic scaffolds into drug candidates is the conformational restriction they impose. mdpi.com Unlike flexible acyclic or monocyclic systems, the fused nature of spirocycles locks the molecule into a limited number of well-defined conformations. tandfonline.comacs.org This rigidity can be highly beneficial in drug design, as it reduces the entropic penalty associated with the binding of a ligand to its biological target, potentially leading to enhanced binding affinity and selectivity. mdpi.comunina.it

The distinct three-dimensional geometry of spiro compounds allows for a more precise spatial arrangement of functional groups, enabling interactions with binding sites that are inaccessible to flatter molecules. tandfonline.comacs.org This increased three-dimensionality, often correlated with a higher fraction of sp3-hybridized carbon atoms, is a desirable trait in modern drug discovery, as it generally leads to improved physicochemical properties and pharmacokinetic profiles. tandfonline.comresearchgate.net The ability to project substituents into different vectors of chemical space without significantly increasing molecular weight is a key attribute of spirocyclic frameworks. selvita.com

The quest for novel chemical entities is a major driver in pharmaceutical research, not only for discovering new biological activities but also for securing intellectual property. Spirocyclic scaffolds represent a fertile ground for the exploration of new chemical space. nih.govnih.gov While monocyclic and fused aromatic systems have been extensively studied, the vast number of possible spirocyclic combinations remains relatively unexplored. tandfonline.com This provides an opportunity to design and synthesize unique molecular architectures with the potential for novel biological activities.

From an intellectual property standpoint, the novelty of a spirocyclic core can be a significant asset. researchgate.net As the landscape of existing patents is heavily populated with common scaffolds, the introduction of a unique spirocyclic system can provide a clear path to patentability, offering a competitive advantage in a crowded field. researchgate.net

Overview of 1-Oxa-4-azaspiro[4.5]decane Core Derivatives in Academic Inquiry

The 1-Oxa-4-azaspiro[4.5]decane core has been the subject of academic research, primarily in the context of developing new therapeutic agents. A notable area of investigation has been the synthesis and evaluation of derivatives with antitumor properties. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been designed and synthesized, showing promising anticancer activities. nih.govnih.gov

These studies have demonstrated that modifications to the 1-Oxa-4-azaspiro[4.5]decane scaffold can lead to compounds with potent activity against various cancer cell lines. The spirodienone moiety, in particular, has attracted attention for its diverse biological activities. nih.gov The research in this area highlights the potential of the 1-Oxa-4-azaspiro[4.5]decane core as a privileged scaffold for the development of new anticancer agents.

Below is a table summarizing the biological activities of some reported 1-Oxa-4-azaspiro[4.5]decane derivatives:

Compound DerivativeBiological ActivityResearch Focus
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesAntitumor activity against A549, MDA-MB-231, and HeLa cell linesMedicinal Chemistry, Oncology
1-Oxa-4-thiaspiro[4.5]decane derivatives5-HT1A receptor agonistsMedicinal Chemistry, Neuroscience

This table is generated based on available research on derivatives of the 1-Oxa-4-azaspiro[4.5]decane core.

Research Trajectory and Unaddressed Questions Pertaining to 1-Oxa-4-azaspiro[4.5]decane-4-ethanol

While derivatives of the 1-Oxa-4-azaspiro[4.5]decane core have shown promise, the specific compound this compound remains largely uninvestigated in the scientific literature. Basic chemical information is available, as summarized in the table below:

PropertyValue
Molecular FormulaC10H19NO2
InChIInChI=1S/C10H19NO2/c12-8-6-11-7-9-13-10(11)4-2-1-3-5-10/h12H,1-9H2
InChIKeyDLCNHYLWGIBPPJ-UHFFFAOYSA-N
SMILESC1CCC2(CC1)N(CCO2)CCO

Data sourced from PubChem. uni.lu

The lack of dedicated research on this compound presents both a challenge and an opportunity. The primary unaddressed question is its potential biological activity. Given the demonstrated antitumor effects of other derivatives of the same core, a key research trajectory would be to synthesize this compound and evaluate its cytotoxic effects against a panel of cancer cell lines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2359-11-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol

InChI

InChI=1S/C10H19NO2/c12-8-6-11-7-9-13-10(11)4-2-1-3-5-10/h12H,1-9H2

InChI Key

DLCNHYLWGIBPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(CCO2)CCO

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 4 Azaspiro 4.5 Decane 4 Ethanol and Analogous Spirocyclic Systems

Retrosynthetic Analysis of the 1-Oxa-4-azaspiro[4.5]decane Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For the 1-oxa-4-azaspiro[4.5]decane core, the most logical disconnections are within the oxazolidine (B1195125) ring, which is a type of hemiaminal ether.

A primary disconnection across the C-O and C-N bonds of the oxazolidine ring reveals two precursor components: a ketone and an amino alcohol. This pathway identifies cyclohexanone (B45756) and 2-(2-aminoethoxy)ethanol (B1664899) as plausible starting materials. The forward reaction would involve a condensation reaction between the ketone (cyclohexanone) and the amino alcohol, followed by cyclization to form the spirocyclic system. This is a classical and direct approach to forming such heterocyclic structures.

Table 1: Retrosynthetic Disconnection of the 1-Oxa-4-azaspiro[4.5]decane Core

Target MoleculeRetrosynthetic DisconnectionPrecursors
1-Oxa-4-azaspiro[4.5]decaneC-O/C-N bond cleavage (Oxazolidine ring)Cyclohexanone + Amino alcohol derivative

An alternative strategy involves disconnecting the spiro-linkage itself, which is a more complex transformation often requiring multi-step sequences. However, the condensation approach remains the most straightforward theoretical pathway.

Established and Emerging Approaches to Spirocyclic Construction

The construction of spirocycles, particularly those containing heteroatoms, is an active area of research. Methodologies range from classical condensation reactions to modern catalytic processes.

A powerful method for constructing oxa-azaspiro frameworks involves the metal-catalyzed intramolecular oxidative cyclization of phenolic derivatives. This strategy has been successfully applied to the synthesis of 1-oxa-4-azaspiro guidechem.comnih.govdeca-6,9-diene-3,8-dione derivatives. nih.gov In a typical reaction, a precursor synthesized from p-aminophenol and glycolic acid undergoes an oxidative cyclization facilitated by a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA), and a copper catalyst. nih.gov The catalyst promotes the formation of a spirocyclic dienone system through an intramolecular dearomatizing cyclization.

This method is highly valuable for creating complex spirocyclic structures with multiple functional groups, which can serve as intermediates for further chemical modifications.

Table 2: Key Components in Metal-Catalyzed Oxidative Cyclization

ComponentExampleRole in Reaction
SubstrateN-(4-hydroxyphenyl)-2-hydroxyacetamidePhenolic precursor for cyclization
OxidantPhenyliodine(III) diacetate (PIDA)Initiates the oxidative process
CatalystCopper(I) tetra(acetonitrile) perchlorateFacilitates the C-O bond formation and cyclization
SolventDichloromethane (DCM)Provides an inert reaction medium

Intramolecular Hydrogen Atom Transfer (HAT) is a powerful tool for C-H functionalization at positions remote from existing functional groups. semanticscholar.org In the context of spirocycle synthesis, HAT reactions promoted by nitrogen-centered radicals can initiate cyclization cascades. researchgate.net The process typically begins with the generation of an N-radical from a suitable precursor, such as an N-sulfonamidate, under oxidative conditions. researchgate.net This radical can then abstract a hydrogen atom from a distal C-H bond within the same molecule, usually via a six-membered transition state (a 1,5-HAT). The resulting carbon-centered radical can then participate in a cyclization reaction to form a new ring, potentially creating a spirocyclic center. researchgate.net

This methodology allows for the construction of complex polycyclic systems with high regioselectivity and stereoselectivity, driven by the geometric constraints of the HAT transition state. researchgate.netub.edu

Table 3: Conditions for N-Radical Promoted HAT Cyclization

Radical PrecursorReagents for Radical GenerationHAT TypeApplication
N-Sulfonamidate(Diacetoxyiodo)benzene (DIB), Iodine1,8-HATRemote functionalization in disaccharides researchgate.net
N-TrichloroacetamideCopper(I) Chloride (CuCl)1,5-HATSynthesis of 3,3-spiro-3H-indoles researchgate.net
Cbz-hydrazoneFe(acac)₃, PhSiH₃Radical CouplingFormation of C-C bonds ub.edu

Spiro-fused three-membered rings, such as oxiranes (epoxides) and aziridines, are excellent precursors for constructing more complex spirocycles. rsc.org Due to their inherent ring strain, these heterocycles readily undergo ring-opening reactions when treated with nucleophiles. rsc.org This reactivity can be harnessed to build functionalized spirocyclic scaffolds in a highly diastereoselective manner.

For instance, Lewis acid-catalyzed domino reactions of spiro-oxindole aziridines with various nucleophiles (like indoles or benzofurans) lead to the formation of novel spiro-fused polycyclic pyrrolidines. nih.gov The Lewis acid activates the aziridine (B145994) ring, facilitating nucleophilic attack and a subsequent annulation cascade to yield the final spiro product. nih.gov This strategy provides a convergent and efficient route to biologically relevant spirocyclic molecules. nih.govnih.gov

Table 4: Ring Opening of Spiro-Fused Heterocycles

Spiro PrecursorLewis Acid CatalystNucleophileProduct
Spiro-oxindole aziridineBoron trifluoride etherate (BF₃·OEt₂)IndoleSpiro-oxindole-fused pyrroloindoline nih.gov
Spiro-oxindole aziridineBoron trifluoride etherate (BF₃·OEt₂)BenzofuranSpiro-fused benzofurano-pyrrolidine nih.gov
Steroidal epoxideN/AAmino alcoholSpiro-1,3-oxazolidin-2-one nih.gov

Advanced Synthetic Technologies in Spirocycle Preparation

To address challenges of scalability, safety, and efficiency in complex chemical syntheses, advanced technologies like continuous flow chemistry are increasingly being adopted.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. neuroquantology.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and streamlined scalability from milligram to multigram or even kilogram scales. neuroquantology.comspirochem.com

Table 5: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ChemistryContinuous Flow Chemistry
Scalability Challenging; often requires re-optimizationStraightforward; achieved by time or numbering-up scielo.br
Heat Transfer Limited by surface-area-to-volume ratioHighly efficient due to high surface-area-to-volume ratio neuroquantology.com
Safety Higher risk with hazardous reagents/exothermic reactionsImproved safety due to small reaction volumes and precise control acs.org
Process Control Limited control over mixing and temperature gradientsPrecise control over temperature, pressure, and residence time spirochem.com
Integration Difficult to integrate multiple stepsEnables multi-step "telescoped" synthesis without isolation neuroquantology.com

Biocatalytic Approaches for Enantioselective Synthesis, including Transaminase Technology

The enantioselective synthesis of chiral amines is a critical step in the production of many pharmaceuticals. Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods. nih.gov Among enzymes, ω-transaminases (ω-TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity and mild reaction conditions. nih.govmit.edu

While the direct biocatalytic synthesis of 1-Oxa-4-azaspiro[4.5]decane-4-ethanol is not extensively documented, research on analogous spirocyclic systems provides a clear blueprint for this approach. A notable example is the synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, which highlights the power of transaminase technology. researchgate.net In this process, a prochiral spirocyclic ketone is converted into a chiral amine with high enantiomeric excess (ee). The mechanism involves the transfer of an amino group from an amine donor (like isopropylamine) to the ketone substrate, mediated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the enzyme's active site. nih.gov

The development of a successful biocatalytic process often requires screening a panel of different transaminases to identify an enzyme with the desired activity and stereoselectivity. nih.gov Subsequent optimization of reaction parameters such as pH, temperature, co-solvent, and substrate concentration is crucial for achieving high conversion and enantiomeric excess. rsc.org For instance, in the synthesis of spirocyclic diamine building blocks for M1/M4 agonists, a screen of various transaminases identified several promising candidates that could produce the desired chiral amines with conversions generally in the 60–80% range and with varying degrees of enantioselectivity. nih.govresearchgate.net

Table 1: Example of Transaminase Screening for Asymmetric Synthesis of a Spirocyclic Amine (Data is illustrative, based on findings for analogous systems nih.gov)

Enzyme IDAmine DonorConversion (%)Enantiomeric Excess (ee %)Stereochemistry
ATA-117Isopropylamine75%>99%(R)
ATA-200Isopropylamine82%98%(S)
ATA-G01D-Alanine65%95%(S)
ATA-P1-A06Isopropylamine50%99%(R)

This transaminase-mediated approach provides a robust and scalable route to chiral spirocyclic amines, which are precursors to compounds like this compound. By starting with the corresponding prochiral ketone, it is possible to establish the stereochemistry of the spirocyclic core in a single, efficient step. nih.gov

Derivatization Strategies for the this compound Scaffold

Once the core scaffold is synthesized, derivatization allows for the fine-tuning of its physicochemical and pharmacological properties. Modifications can be targeted at the ethanol (B145695) side chain or the spirocyclic ring system itself.

The N-ethanol moiety of this compound contains a primary alcohol, which is a versatile functional group for further chemical modification. Standard organic transformations can be applied to introduce a wide range of functionalities.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification with various carboxylic acids, acid chlorides, or anhydrides can introduce diverse acyl groups. Etherification, for example, via a Williamson ether synthesis, allows for the attachment of different alkyl or aryl substituents.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. These new functional groups open up further derivatization possibilities, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Conversion to Halides: The alcohol can be converted into an alkyl halide (e.g., using SOCl₂ or PBr₃). This transforms the hydroxyl group into a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities.

Table 2: Potential Derivatization Reactions at the Ethanol Moiety

Reaction TypeReagents / ConditionsResulting Functional Group
EsterificationAcyl Chloride, PyridineEster (-O-C(=O)R)
Oxidation (mild)PCC, CH₂Cl₂Aldehyde (-CHO)
Oxidation (strong)KMnO₄, NaOH, heatCarboxylic Acid (-COOH)
HalogenationSOCl₂, refluxAlkyl Chloride (-Cl)
EtherificationNaH, then R-BrEther (-O-R)

Direct functionalization of the saturated C-H bonds on the oxaspirodecane ring system is challenging but can be envisioned using modern synthetic methods. Historically, such modifications are more commonly achieved by utilizing starting materials that already contain the desired substituents before the ring system is constructed. nih.gov However, strategies for direct C-H functionalization are an active area of research.

Halogenation: Direct halogenation of saturated ethers and amines can be achieved with radical initiators or strong electrophilic halogenating agents. For instance, reagents like N-halosuccinimides (NCS, NBS) in the presence of a radical initiator or light can potentially introduce halogen atoms onto the cyclohexane (B81311) portion of the spirocycle. acs.org The regioselectivity of such reactions can be difficult to control but may favor positions alpha to the ring oxygen or nitrogen atoms.

Methylation and Alkylation: While direct C-H methylation is difficult, functionalization can be achieved through multi-step sequences. For example, introducing a double bond via a dehydrogenation reaction could create a site for subsequent selective alkylation. nih.gov Another approach involves metallation of a C-H bond using a strong base, followed by quenching with an electrophile like methyl iodide. The acidity of the C-H bonds adjacent to the heteroatoms makes them the most likely candidates for such a strategy.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of a library of analogs for further investigation.

Structure Activity Relationship Sar Studies of 1 Oxa 4 Azaspiro 4.5 Decane 4 Ethanol Derivatives

Influence of Spiro-Structure on Biological Activity and Selectivity

The spirocyclic nature of the 1-oxa-4-azaspiro[4.5]decane core is a determining factor in the biological profile of its derivatives. This rigid structural motif locks the molecule in a specific three-dimensional orientation, which can significantly enhance binding affinity and selectivity for biological targets compared to more flexible, non-spirocyclic analogues. The constrained conformation reduces the entropic penalty upon binding to a receptor or enzyme active site.

Research has identified the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione moiety as an essential group for the antitumor activity observed in a series of novel compounds. nih.gov The spiro scaffold is considered a privileged structure in drug discovery, often associated with diverse biological activities, including antitumor, anti-inflammatory, and analgesic properties. nih.govmdpi.com In the context of muscarinic agonists, the incorporation of a tetrahydrofuran (B95107) ring into an 8-azaspiro[4.5]decane skeleton was a key design element in developing compounds with potent central muscarinic activities. nih.gov Similarly, derivatives of 1-oxa-8-azaspiro[4.5]decane have been shown to maintain nanomolar affinity for sigma-1 receptors, indicating that the spiro moiety is critical for preserving high affinity. researchgate.netnih.gov The spatial arrangement enforced by the spiro center plays a decisive role in the activity of these compounds. mdpi.com

Stereochemical Considerations and Their Impact on Activity and Molecular Recognition

Stereochemistry has a profound impact on the biological activity of chiral drugs, as different stereoisomers can exhibit varying affinities for their targets, as well as different metabolic and distribution profiles. mdpi.com In the development of 1-oxa-4-azaspiro[4.5]decane derivatives, stereochemical configuration is a critical parameter for optimizing pharmacological activity.

Studies on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists have demonstrated the importance of stereochemistry. nih.gov The optical resolution of active compounds, such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was performed to evaluate the individual enantiomers. nih.gov Although the eudismic ratios (the ratio of affinities of the enantiomers) in binding affinity were low, the M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov Furthermore, X-ray crystal structure analysis determined the absolute configuration of the more active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane to be S, which is the same as that of the natural agonist muscarone. nih.gov This highlights that specific stereoisomers are responsible for the desired biological effect, a crucial consideration for molecular recognition at the receptor level. nih.govmdpi.com

Role of Substituent Patterns on Conformational Flexibility, Target Binding, and Efficacy

In a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives evaluated for antitumor activity, substituent patterns significantly influenced their potency against various cancer cell lines. nih.gov For instance, the introduction of a p-bromobenzyl group at the 4-position of the azaspiro ring generally resulted in optimal activity. nih.gov Conversely, the addition of a methyl group at the 2-position led to a slight decrease in activity. nih.gov Compound 11h (4-(4-Bromobenzyl)-2-methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) emerged as a particularly potent derivative against A549, MDA-MB-231, and HeLa cell lines. nih.gov

Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives (IC₅₀ in µM) nih.gov
CompoundSubstituentsA549 (Lung Cancer)MDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)
11bR1=H, R2=4-Chlorobenzyl0.180.210.20
11dR1=H, R2=4-Fluorobenzyl0.250.080.21
11hR1=CH₃, R2=4-Bromobenzyl0.190.080.15
11kR1=CH₃, R2=4-Fluorobenzyl0.240.090.14
12cR1=H, R2=4-Trifluoromethylbenzyl0.250.110.14

Similarly, for 1-oxa-8-azaspiro[4.5]decane derivatives acting as M1 muscarinic agonists, specific substitutions were key to achieving receptor selectivity. nih.gov The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, showed potent but non-selective muscarinic activity. nih.gov However, systematic modifications, such as introducing a 2-ethyl group or a 3-methylene group, yielded compounds with preferential affinity for M1 receptors over M2 receptors and a better separation between desired antiamnesic effects and cholinergic side effects. nih.gov

Rational Design Principles for the Optimization of 1-Oxa-4-azaspiro[4.5]decane-4-ethanol Derivatives

The rational design of novel 1-oxa-4-azaspiro[4.5]decane derivatives builds upon the foundational SAR principles gathered from previous studies. The primary goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key design principles include:

Scaffold-Based Design: Utilizing the rigid 1-oxa-4-azaspiro[4.5]decane core as a privileged scaffold to ensure a favorable conformational arrangement for target binding. nih.govnih.gov

Stereochemically-Driven Optimization: Focusing on the synthesis of specific stereoisomers, such as the S-enantiomer identified in M1 agonist studies, to enhance target-specific activity and reduce potential off-target effects associated with other isomers. nih.gov

Systematic Substituent Modification: Altering substituents at specific positions to enhance target affinity and selectivity. For antitumor agents, this has involved exploring various benzyl (B1604629) groups at the N-4 position to maximize potency. nih.gov

Toxicity Reduction through Structural Modification: A crucial design strategy involves modifying the molecule to reduce potential toxicity. For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, which contain a conjugated dienone system, can react with biological nucleophiles via Michael addition, potentially leading to adverse effects. nih.gov A rational design approach was employed to eliminate the α,β-unsaturated olefinic bond through Michael addition and cyclopropanation. nih.gov This modification aimed to lower the in vivo reactivity of the Michael receptor, thereby reducing biotoxicity while attempting to preserve or enhance antitumor activity against specific cancer cell lines like MDA-MB-231. nih.gov

By integrating these principles, researchers can more efficiently navigate the chemical space to develop optimized 1-oxa-4-azaspiro[4.5]decane derivatives as promising candidates for further therapeutic development. nih.gov

Biological Activity and Mechanistic Investigations of 1 Oxa 4 Azaspiro 4.5 Decane 4 Ethanol Analogs

In Vitro Biological Screening Paradigms for Potential Bioactivity

The initial assessment of novel chemical entities often involves a battery of in vitro assays to identify potential biological activities. For analogs of 1-oxa-4-azaspiro[4.5]decane-4-ethanol, these screenings have concentrated on their potential as anticancer agents, enzyme inhibitors, and receptor modulators.

A significant area of investigation for this class of compounds has been their antitumor potential. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro activity against a panel of human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). nih.govnih.gov

The preliminary results from these studies indicate that many of these derivatives exhibit moderate to potent antiproliferative activity. nih.govnih.gov For instance, in one study, 15 out of 17 synthesized compounds showed notable activity against all three cell lines. nih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several derivatives displaying activity in the sub-micromolar range.

One of the most potent compounds identified was 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (designated as compound 11h in the study), which demonstrated significant efficacy against all three tested cell lines with IC50 values of 0.19 µM against A549, 0.08 µM against MDA-MB-231, and 0.15 µM against HeLa cells. nih.gov Another study on modified 1-oxa-4-azaspironenone derivatives also highlighted compounds with potent cytotoxic effects, such as a derivative designated as 8d, which showed an IC50 of 0.10 µM against the MDA-MB-231 cell line. nih.gov

The table below summarizes the antiproliferative activities of selected potent analogs from these studies.

ND: Not Disclosed in the cited study as being among the most potent for that specific cell line.

These findings underscore that the 1-oxa-4-azaspiro[4.5]decane core is a promising scaffold for developing novel anticancer agents. nih.gov

While the 1-oxa-4-azaspiro[4.5]decane scaffold has been explored for various biological targets, a review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct analogs against Fatty Acid Amide Hydrolase (FAAH) or Carbonic Anhydrase enzymes. Further research is required to determine the potential of this specific chemical class in modulating the activity of these enzymes.

Analogs featuring the azaspiro[4.5]decane core have been evaluated for their ability to bind to various neurotransmitter receptors, suggesting a potential role in neuromodulation.

Muscarinic Receptors: Studies have been conducted on 1-oxa-8-azaspiro[4.5]decane derivatives as potential M1 muscarinic agonists. These receptors are implicated in cognitive processes, making them a target for dementia treatments like Alzheimer's disease. Certain synthesized compounds, such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, were found to display a preferential affinity for M1 receptors over M2 receptors and demonstrated partial agonistic activity.

Serotonin (B10506) 5HT1A Receptors: The spirocyclic scaffold has also been incorporated into ligands targeting the serotonin 5-HT1A receptor, which is involved in the modulation of mood and anxiety. Research on a series of 1-oxa-4-thiaspiro[4.5]decane derivatives (a closely related scaffold) led to the identification of novel 5-HT1A receptor partial agonists. This indicates that the general spiro[4.5]decane structure can be effectively utilized in the design of ligands that interact with this important central nervous system target.

Cellular and Molecular Mechanism of Action Studies

To understand the basis of the antiproliferative effects observed in cell-based assays, further investigations into the cellular and molecular mechanisms of action of these compounds are crucial.

The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs exert their effects by interrupting this cycle, leading to a halt in proliferation. Research into a 1-oxa-4-azaspironenone derivative, compound 8b, has provided insight into this mechanism. nih.gov

Flow cytometry analysis was used to examine the effect of this compound on the cell cycle distribution of MDA-MB-231 breast cancer cells. nih.gov Treatment with 10 µM of compound 8b resulted in a notable increase in the percentage of cells in the G2 phase, rising from 16.61% in the control group to 27.16%. nih.gov Concurrently, there was a decrease in the percentage of cells in the G1 phase. nih.gov These results strongly indicate that the compound's antiproliferative activity is, at least in part, due to its ability to induce cell cycle arrest at the G2 phase. nih.gov

Apoptosis, or programmed cell death, is a critical pathway that, when activated, leads to the elimination of damaged or cancerous cells. The ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent.

The same 1-oxa-4-azaspironenone derivative (compound 8b) that was shown to cause cell cycle arrest was also investigated for its ability to induce apoptosis in MDA-MB-231 cells using Annexin V-FITC and propidium (B1200493) iodide (PI) labeling. nih.gov The results demonstrated that treatment with 10 µM of the compound led to a clear increase in programmed cell death. nih.gov Specifically, the early-stage apoptosis percentage increased from 4.66% to 10.9%, and the late-stage apoptosis percentage rose from 1.02% to 3.00% compared to the control. nih.gov This confirms that the induction of apoptosis is a key mechanism through which these analogs inhibit the proliferation of tumor cells. nih.gov

Interaction with Key Intracellular Targets (e.g., Tubulin Polymerization)

The cytoskeleton, particularly the microtubule network formed by the polymerization of tubulin, is a critical target for anticancer agents. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. While direct studies on this compound analogs are limited, the broader class of spirocyclic compounds has been investigated for its effects on tubulin polymerization. For instance, the naturally occurring antifungal agent griseofulvin, a spirocyclic compound, is known to interfere with fungal mitosis by putatively targeting the tubulin beta chain. nih.gov

Many antimitotic drugs function by either inhibiting the polymerization of tubulin into microtubules or by stabilizing the microtubules, thereby preventing their necessary dynamic instability. mdpi.com These actions disrupt the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. slideshare.net Compounds that inhibit tubulin polymerization often bind to specific sites on the tubulin dimer, such as the colchicine (B1669291) or vinca (B1221190) alkaloid binding sites. mdpi.comresearchgate.net The resulting suppression of microtubule dynamics, even at low concentrations, can block mitosis and trigger programmed cell death. mdpi.com Given the structural diversity and biological activity of spiro compounds, it is plausible that certain this compound analogs could be designed to interact with tubulin, thereby inhibiting polymerization and exhibiting antimitotic effects.

Modulation of Signal Transduction Pathways and Gene Expression

Spirocyclic compounds have been shown to modulate various signal transduction pathways and influence gene expression, contributing to their therapeutic effects. The three-dimensional nature of these molecules allows them to interact with a variety of proteins, including transcription factors and kinases, which are key components of cellular signaling cascades. mdpi.com

For example, certain spiro compounds have been found to inhibit the expression of genes regulated by the Early Growth Response-1 (EGR-1) transcription factor. mdpi.com This modulation of gene expression can have significant implications in cellular processes such as proliferation and apoptosis. The ability of spirocyclic structures to serve as scaffolds for presenting functional groups in specific orientations makes them suitable candidates for targeting the protein-protein interfaces that are often involved in signal transduction.

Furthermore, the regulation of gene expression can be influenced by the interaction of small molecules with nuclear receptors or other transcription factors. plos.org The unique conformational properties of spirocycles may enable them to bind to these regulatory proteins with high affinity and specificity, leading to the up- or down-regulation of target genes. While specific studies on this compound analogs in this context are not yet prevalent, the known activities of other spirocyclic molecules suggest that this is a promising area for future investigation.

Protein Degradation Mechanisms (e.g., RBM39 ubiquitination)

Targeted protein degradation has emerged as a powerful therapeutic strategy, and spirocyclic scaffolds are being explored for their potential in this area. spirochem.com One mechanism of targeted protein degradation involves the use of "molecular glues," which induce the ubiquitination and subsequent proteasomal degradation of specific proteins. A key example is the aryl sulfonamide indisulam, which promotes the degradation of the RNA-binding motif protein 39 (RBM39) by recruiting it to the DCAF15 E3 ubiquitin ligase complex. nih.gov

The degradation of RBM39 leads to alterations in RNA splicing, which can be detrimental to cancer cells. nih.govunitedwebnetwork.com The process of ubiquitination involves a cascade of enzymes (E1, E2, and E3) that tag the target protein with ubiquitin, marking it for destruction by the proteasome. portlandpress.com Deubiquitinating enzymes (DUBs) can reverse this process, and inhibitors of DUBs can also lead to protein degradation. portlandpress.com

While there is no direct evidence of this compound analogs being involved in RBM39 ubiquitination, the development of spirocyclic compounds as Proteolysis-Targeting Chimeras (PROTACs) highlights the potential of this chemical class to induce protein degradation. acs.orgnih.gov PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into proximity, leading to the target's ubiquitination and degradation. acs.orgnih.gov The adaptability of the spirocyclic core could be leveraged to design novel protein degraders targeting RBM39 or other disease-relevant proteins.

Diverse Pharmacological Activities of Related Spirocyclic Compounds

The versatility of the spirocyclic scaffold is reflected in the wide array of pharmacological activities exhibited by compounds containing this motif. These activities range from combating infectious diseases to mitigating oxidative stress.

Antimicrobial Potential

Spirocyclic compounds have demonstrated significant potential as antimicrobial agents against a variety of pathogens, including bacteria and fungi. nih.gov For instance, certain spiro-4H-pyran derivatives have shown notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.gov The mechanism of action for some antimicrobial spiro compounds, such as those with an oxazolidinone core like linezolid, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. researchgate.netnih.gov

The antimicrobial efficacy of spiro compounds can be influenced by the specific heterocyclic rings incorporated into the spirocyclic system. For example, spiro[aminopyrans-indole] derivatives have been identified as a promising class of antibacterial agents. nih.gov The minimum inhibitory concentrations (MICs) of some of these compounds against clinical isolates are presented in the table below.

CompoundOrganismMIC (µg/mL)
Spiro[aminopyran-indole] derivative (5d)S. aureus (clinical isolate)32
Spiro[aminopyran-indole] derivative (5d)S. pyogenes (clinical isolate)64

Data sourced from a study on spiro-4H-pyran derivatives. nih.gov

Antioxidant Activity

Many spirocyclic compounds have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative damage, which is implicated in numerous chronic diseases. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

The antioxidant capacity of spirocyclic derivatives can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov The structural features of the spiro compound, such as the presence of phenolic hydroxyl groups or electron-rich heterocyclic rings, can significantly influence its antioxidant potential. nih.gov For example, spiroxindoles, which contain a cyclic amide (lactam) structurally similar to the lactone in vitamin C, are good candidates for exhibiting antioxidant properties. nih.gov

The table below summarizes the antioxidant activity of selected spirocyclic compounds from different studies.

Compound/DerivativeAssayActivity/Result
Spirocyclopropanoxyindole (A4)DPPH63.90% inhibition at 1 mg/mL
Spiro heterocycles (C1 & C2)ABTSIC50: 66.00 µM & 29.60 µM
Spiro heterocycles (C1 & C2)DPPHIC50: 121.00 µM & 90.80 µM
Spiro-1,2,4-triazines (7a-7d)DPPHConcentration-dependent scavenging

Data compiled from reviews on antioxidant spirocyclic derivatives. nih.govnih.gov

Anti-tubercular Activity

Tuberculosis remains a major global health challenge, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.govunisciencepub.com Spirocyclic compounds have emerged as a promising class of molecules in the fight against Mycobacterium tuberculosis. researchgate.net Their unique three-dimensional structures can lead to novel mechanisms of action, potentially overcoming existing resistance mechanisms. nih.gov

Oxazolidinones, a class of synthetic antibacterial agents that includes spirocyclic structures, have shown excellent anti-mycobacterial activity. nih.gov Their mechanism of action involves the inhibition of the initiation phase of protein synthesis. nih.gov Several spirocyclic compounds are currently under investigation for their anti-tubercular properties, with some showing potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. researchgate.net The development of these compounds is often guided by targeting specific mycobacterial enzymes or cellular processes, such as cell wall synthesis or protein synthesis. unisciencepub.comunisciencepub.com

Advanced Analytical and Computational Methodologies in 1 Oxa 4 Azaspiro 4.5 Decane 4 Ethanol Research

Spectroscopic and Diffraction Techniques for Structural Elucidation and Confirmation

Spectroscopic and diffraction methods provide empirical data that serve as the cornerstone for structural verification. These techniques probe the molecular structure at the atomic level, offering definitive proof of connectivity, elemental composition, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a proton NMR spectrum of 1-Oxa-4-azaspiro[4.5]decane-4-ethanol, distinct signals would be expected for the protons of the cyclohexane (B81311) ring, the oxazolidine (B1195125) ring, and the N-ethanol side chain. The protons on the cyclohexane ring would likely appear as a complex series of multiplets in the aliphatic region. The protons of the ethanol (B145695) side chain (-N-CH₂-CH₂-OH) would present as two triplets, assuming free rotation, with the methylene (B1212753) group adjacent to the nitrogen appearing downfield from the one adjacent to the hydroxyl group. The protons on the oxazolidine ring would also have characteristic shifts. Integration of these signals would confirm the number of protons in each environment, while coupling patterns would reveal their connectivity.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. For this compound, this would include signals for the spiro carbon (the most downfield aliphatic carbon), the carbons of the cyclohexane ring, the two carbons of the oxazolidine ring, and the two carbons of the ethanol side chain. The chemical shifts would confirm the presence of these different carbon environments (e.g., C-O, C-N, and C-C).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexane Ring (-CH₂-)1.4 - 1.7 (multiplets)23 - 38
Oxazolidine Ring (-N-CH₂-C)~2.7 (triplet)~55
Oxazolidine Ring (-O-CH₂-C)~3.8 (triplet)~70
Spiro Carbon (-C-)N/A~95
Ethanol Side Chain (-N-CH₂-)~2.8 (triplet)~58
Ethanol Side Chain (-CH₂-OH)~3.6 (triplet)~60
Ethanol Side Chain (-OH)Variable (singlet)N/A

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of a compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or five decimal places). This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₉NO₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated mass. The technique can also reveal characteristic fragmentation patterns that offer further structural clues.

Table 2: Predicted HRMS Data for this compound Adducts Data sourced from computational predictions. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₁₀H₂₀NO₂⁺186.14887
[M+Na]⁺C₁₀H₁₉NNaO₂⁺208.13081
[M+K]⁺C₁₀H₁₉KNO₂⁺224.10475
[M+NH₄]⁺C₁₀H₂₃N₂O₂⁺203.17541
[M-H]⁻C₁₀H₁₈NO₂⁻184.13431

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. This technique yields a three-dimensional model of the molecule, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and stereochemistry. For a spirocyclic system like this compound, crystallography would definitively establish the conformation of both the cyclohexane and oxazolidine rings (e.g., chair conformation for the cyclohexane) and the spatial relationship between them.

In cases where single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) can be used to analyze the crystalline nature of a solid sample. While it does not provide the detailed atomic coordinates of a single-crystal analysis, XRPD generates a characteristic diffraction pattern that can serve as a fingerprint for a specific crystalline form or polymorph.

Computational Chemistry and Molecular Modeling Approaches

Computational methods complement experimental data by providing insights into molecular properties, conformations, and interactions that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Determine the most stable conformation: The molecule has several rotatable bonds and two rings, leading to multiple possible conformations. DFT can calculate the relative energies of these different arrangements to identify the lowest-energy (most stable) geometry.

Predict spectroscopic properties: Theoretical NMR chemical shifts and vibrational frequencies (for IR and Raman spectroscopy) can be calculated and compared with experimental spectra to aid in signal assignment and structural confirmation.

Analyze electronic properties: DFT can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties provide insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. If this compound were being investigated as a potential ligand for a biological target, such as a protein receptor or enzyme, MD simulations would be invaluable.

In a typical MD simulation, the ligand would be placed in the binding site of the target protein, and the system would be solvated in a simulated physiological environment. The simulation would then calculate the trajectories of the atoms over a set period (from nanoseconds to microseconds). This allows researchers to:

Assess binding stability: Observe whether the ligand remains stably bound in the active site or if it dissociates.

Identify key interactions: Pinpoint the specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, that are critical for binding.

Observe conformational changes: Analyze how the ligand and the protein adapt their shapes to accommodate each other upon binding. This dynamic view of the ligand-target complex provides a much deeper understanding than static models alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. This method is instrumental in identifying which chemical properties are most influential in a compound's biological effects.

In the context of this compound and its derivatives, QSAR modeling can be employed to forecast their potential as therapeutic agents. The development of a robust QSAR model for a series of this compound analogs would involve the systematic variation of substituents on the core structure and the subsequent correlation of these structural modifications with observed biological activities.

A hypothetical QSAR study on a series of this compound derivatives might reveal that specific electronic, steric, or hydrophobic properties are critical for a particular biological response. For instance, a 5D-QSAR study on a diverse set of spirocyclic sigma(1) receptor ligands demonstrated the utility of this approach in generating a statistically valid model that could accurately predict binding affinities. nih.gov Such a model for this compound derivatives could guide the synthesis of new compounds with enhanced potency and selectivity. The interpretability of a QSAR model is also crucial, as it provides insights into the molecular features that drive biological activity. mdpi.com

Molecular Docking for Binding Mode Prediction and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. The insights gained from molecular docking can elucidate the molecular basis of a compound's activity and aid in the identification of potential biological targets.

For this compound, molecular docking simulations could be performed against a panel of known biological targets to hypothesize its mechanism of action. The process involves generating a three-dimensional structure of the compound and "docking" it into the binding pocket of a target protein. The docking algorithm then calculates the binding energy for various poses of the ligand within the binding site, with lower binding energies generally indicating a more favorable interaction.

Studies on other spirocyclic heterocyclic compounds have successfully utilized molecular docking to understand their biological activity. For example, molecular docking simulations of novel spiro and fused heterocycles against acetylcholinesterase have demonstrated their potential as larvicides. ekb.eg Similarly, docking studies have been instrumental in evaluating novel spiro-pyrrolopyridazine derivatives as potential anticancer agents by predicting their binding affinities to targets like EGFR. acs.orgmetu.edu.tr In the case of this compound, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues of a target protein would be a primary outcome of such a study.

Cheminformatics for Advanced Molecular Descriptor Analysis (e.g., TPSA, XLogP, Hydrogen Bond Counts)

Cheminformatics encompasses the use of computational methods to analyze chemical data. A crucial aspect of this field is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to QSAR modeling and are also used to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

For this compound, several key molecular descriptors can be calculated to predict its behavior in a biological system.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good predictor of oral bioavailability and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule.

XLogP: This is a computed value for the logarithm of the octanol/water partition coefficient (logP), which is a measure of a molecule's lipophilicity. Lipophilicity is a critical factor influencing a compound's absorption, distribution, metabolism, and excretion.

Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors in a molecule is important for its interaction with biological targets and for its solubility.

The predicted cheminformatics properties for this compound provide a preliminary assessment of its drug-like characteristics.

Table 1: Predicted Cheminformatics Properties for this compound

DescriptorValue
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Topological Polar Surface Area (TPSA) 32.7 Ų
XLogP3 0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

These values suggest that this compound possesses properties that are generally favorable for a drug candidate, such as a relatively low molecular weight and a moderate TPSA. The XLogP value indicates a degree of lipophilicity that may facilitate membrane permeability. The presence of both hydrogen bond donors and acceptors suggests the potential for specific interactions with biological macromolecules.

Compound Names Mentioned in the Article

Q & A

Q. What are the recommended synthetic routes for 1-Oxa-4-azaspiro[4.5]decane-4-ethanol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as cyclization of ketones, aldehydes, and amines under controlled conditions. Key factors include solvent selection (e.g., anhydrous environments), temperature modulation (often 50–80°C), and reaction time optimization to prevent side reactions. Copper-catalyzed methods or tert-butyl/benzoyl precursor reactions may also be employed for spirocyclic framework formation. Post-synthesis purification via column chromatography ensures high yields (>70%) and purity (>95%) .

Q. What spectroscopic methods are optimal for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the spirocyclic core and substituent positions. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH) moieties. Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Gloveboxes or fume hoods with HEPA filters are recommended for handling, as the compound may generate fine particulates. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term storage behavior .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound contribute to its bioactivity as a fatty acid amide hydrolase (FAAH) inhibitor?

The spirocyclic framework imposes conformational rigidity, enhancing binding affinity to FAAH’s catalytic triad (Ser241, Ser217, Lys142). Molecular docking studies suggest the ethanol substituent forms hydrogen bonds with active-site residues, while the oxa-aza ring system stabilizes hydrophobic interactions. Modifications to the ethanol group (e.g., fluorination) have shown improved IC₅₀ values in vitro (e.g., from 1.2 µM to 0.3 µM) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?

Comparative structure-activity relationship (SAR) studies using in vitro assays (e.g., FAAH inhibition, receptor binding) and computational modeling (e.g., molecular dynamics simulations) can identify critical functional groups. For example, replacing the 4-methylphenyl group with a chlorobenzoyl moiety (as in CAS 71526-07-3) alters enzyme selectivity. Meta-analyses of kinetic data (e.g., kₐᵥₐₗ/Kₘ ratios) and crystallographic studies further clarify mechanistic discrepancies .

Q. What role does the ethanol substituent play in modulating the compound’s solubility and reactivity?

The ethanol group enhances aqueous solubility (e.g., 918.6 g/L at 25°C for analog CAS 4203-89-8) via hydrogen bonding, critical for in vivo bioavailability. However, it also increases susceptibility to oxidation, necessitating stabilizing agents (e.g., ascorbic acid) in formulations. Reactivity studies show the hydroxyl group participates in esterification or etherification reactions, enabling prodrug development .

Data Contradiction Analysis

Q. Why do some studies report divergent pharmacological outcomes for 1-Oxa-4-azaspiro[4.5]decane derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, enzyme source) or structural impurities. For instance, residual solvents (e.g., DMSO) in biological screens may artificially inflate inhibition rates. Rigorous purity validation (e.g., HPLC >99%) and standardized protocols (e.g., FAAH assays using recombinant human enzymes) mitigate these issues. Cross-referencing with regulatory databases (e.g., EPA §180.465) ensures consistency in reported bioactivities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.